2-(allylsulfanyl)-6-(4-methoxyphenyl)-3-(3-pyridinylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(allylsulfanyl)-6-(4-methoxyphenyl)-3-(3-pyridinylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is synthesized through a multistep process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of 2-(allylsulfanyl)-6-(4-methoxyphenyl)-3-(3-pyridinylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one involves the inhibition of various cellular pathways, including the PI3K/AKT/mTOR pathway and the NF-κB pathway. This leads to the induction of apoptosis and cell cycle arrest in cancer cells, resulting in their death.
Biochemical and Physiological Effects:
Studies have shown that 2-(allylsulfanyl)-6-(4-methoxyphenyl)-3-(3-pyridinylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one has minimal toxicity towards normal cells and tissues. It has also been found to exhibit antioxidative and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(allylsulfanyl)-6-(4-methoxyphenyl)-3-(3-pyridinylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its potent anticancer activity and minimal toxicity towards normal cells. However, its limited solubility in aqueous solutions can pose a challenge in some experiments.
Future Directions
There are several future directions for the research on 2-(allylsulfanyl)-6-(4-methoxyphenyl)-3-(3-pyridinylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one. One potential direction is the development of novel drug delivery systems to improve its solubility and bioavailability. Additionally, further studies are needed to investigate its potential therapeutic applications in neurodegenerative diseases and other conditions. Finally, the development of analogs and derivatives of this compound may lead to the discovery of even more potent and selective anticancer agents.
Synthesis Methods
The synthesis of 2-(allylsulfanyl)-6-(4-methoxyphenyl)-3-(3-pyridinylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one involves a series of reactions that include the condensation of 2-aminothiophene-3-carboxylic acid with 4-methoxybenzaldehyde, followed by the reaction with allyl bromide and 3-pyridinemethanol. The final product is obtained through a cyclization reaction using potassium carbonate.
Scientific Research Applications
2-(allylsulfanyl)-6-(4-methoxyphenyl)-3-(3-pyridinylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have antimicrobial, antifungal, and anti-inflammatory properties.
properties
Molecular Formula |
C22H19N3O2S2 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2-prop-2-enylsulfanyl-3-(pyridin-3-ylmethyl)thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H19N3O2S2/c1-3-11-28-22-24-18-12-19(16-6-8-17(27-2)9-7-16)29-20(18)21(26)25(22)14-15-5-4-10-23-13-15/h3-10,12-13H,1,11,14H2,2H3 |
InChI Key |
FCYAWIGTZCCBMQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCC=C)CC4=CN=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCC=C)CC4=CN=CC=C4 |
Origin of Product |
United States |
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